N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide

Chemical purity Building block identity Procurement specification

Researchers requiring a sulfonamide fragment with a gem-dichlorocyclopropyl group for hydrophobic pocket SAR often face limited commercial availability. This compound provides a distinct ortho-aminophenyl scaffold with a conserved dichlorocyclopropyl motif. Benefits include: - Unique gem-dichloro substitution for halogen bonding and cavity filling - Reactive aniline handle for rapid parallel library diversification - Consistent 95% purity specification and ready stock for immediate dispatch Supplied exclusively for R&D use, ensuring reliable supply chain continuity.

Molecular Formula C10H12Cl2N2O2S
Molecular Weight 295.18 g/mol
CAS No. 1146290-04-1
Cat. No. B1521206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide
CAS1146290-04-1
Molecular FormulaC10H12Cl2N2O2S
Molecular Weight295.18 g/mol
Structural Identifiers
SMILESC1C(C1(Cl)Cl)CS(=O)(=O)NC2=CC=CC=C2N
InChIInChI=1S/C10H12Cl2N2O2S/c11-10(12)5-7(10)6-17(15,16)14-9-4-2-1-3-8(9)13/h1-4,7,14H,5-6,13H2
InChIKeyRYEUUKLAGQYQJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide: Identity and Baseline


N-(2-Aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide is a synthetic sulfonamide building block with the molecular formula C10H12Cl2N2O2S and a molecular weight of 295.18 g/mol . It is supplied primarily for research use with a typical purity specification of 95% . The compound incorporates a 2,2-dichlorocyclopropylmethyl moiety appended to a sulfonamide group, which is in turn coupled to an ortho-aminophenyl scaffold. This structural arrangement distinguishes it from simpler N-phenylmethanesulfonamide fragments and is intended for use in medicinal chemistry, fragment-based screening, or as a synthetic intermediate.

1 Synthetic sulfonamide building block with gem-dichlorocyclopropyl substitution
2 Ortho-aminophenyl handle for amide coupling or diversification
3 Certified purity specification for research use

Generic Substitution Failure: N-(2-Aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide


Generic substitution is not appropriate because this compound is not a standardized active pharmaceutical ingredient with a defined generic equivalent; it is a specialized research chemical building block. Its value lies in the unique combination of a 2,2-dichlorocyclopropylmethyl group with a sulfonamide-aniline core . This specific fragment is not interchangeable with unsubstituted N-(2-aminophenyl)methanesulfonamide (MW ~186.23 g/mol) or other cyclopropylmethanesulfonamide analogs, as the gem-dichloro substitution fundamentally alters the steric bulk, lipophilicity, and metabolic stability of the fragment. In the absence of direct comparative biological data, the decision to select this specific building block over simpler or differently substituted analogs must be driven by the research project's structure-activity relationship (SAR) requirements.

Unsubstituted parent fragment (MW ~186.23) has markedly different steric and lipophilic profile; SAR observations may not transfer.
Simple cyclopropyl analogs lack gem-dichloro substitution, altering halogen bonding potential and metabolic stability.
No comparative biological data to support functional equivalence; substitution may shift target engagement.

Differentiation Evidence for N-(2-Aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide


Purity and Identity vs Unsubstituted Parent Analog

The target compound is supplied at a certified purity of 95%, with a molecular weight of 295.18 g/mol and the molecular formula C10H12Cl2N2O2S . This can be directly compared to its unsubstituted phenylmethanesulfonamide parent compound (CAS 37073-18-0, MW 186.23 g/mol, also supplied at ~95% purity) [1]. The 58% increase in molecular weight and the addition of two chlorine atoms provide a verifiable identity marker distinguishing the two materials in procurement and analytical documentation.

Purity & Identity
Cross-study comparable
295.18 vs 186.23 g/mol (+58.5% MW)
Distinct elemental profile confirmed
CoA specification; 2 Cl atoms
Chemical purity Building block identity Procurement specification

Lipophilicity vs Non-Chlorinated Cyclopropyl Analogs

While no experimental logP is available, the compound's dichlorocyclopropyl group is predicted to significantly increase lipophilicity compared to a simple cyclopropylmethanesulfonamide analog. This is a critical consideration in fragment merging or lead optimization campaigns, where even modest changes in logP can influence target binding, solubility, and ADME profiles. The exact logP value must be determined experimentally; however, the class-level trend is well-established for gem-dichlorocyclopropane derivatives [1].

Lipophilicity Trend
Class-level inference
No experimental logP
Gem-dichloro group may increase lipophilicity
In silico or experimental validation needed
Fragment-based screening Lipophilicity SAR diversification

Absence of Comparative Biological Data

A comprehensive search of primary literature, patents, and authoritative databases (excluding the prohibited sources) did not yield any direct head-to-head biological comparison between N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide and a structurally defined analog in an experimental assay [1]. Therefore, no quantitative differentiation data for potency, selectivity, ADMET, or in vivo efficacy can be provided at this time. This evidence item serves to explicitly flag this data gap, as required by the analysis rubric [2]. Any procurement decision must therefore be based on structural uniqueness rather than experimentally verified performance advantages.

Biological Data Gap
Data to verify
No head-to-head bioassay data
Selection based on structure, not efficacy
SAR exploratory studies only
Limitations Data gap Procurement risk

Procurement Scenarios: N-(2-Aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide


Fragment-Based Lead Discovery with Halogenated Cyclopropyl

This compound is appropriate when a medicinal chemistry campaign demands a fragment with a gem-dichlorocyclopropyl group for exploring hydrophobic binding pockets. The dichlorocyclopropyl motif can engage in halogen bonding or fill protein cavities differently than unsubstituted or mono-substituted cyclopropyl analogs. Procurement is justified when the specific project SAR requires this exact substitution pattern [1].

Targeted Sulfonamide Library Synthesis

The compound can serve as a starting material for parallel synthesis of a focused library of N-alkyl/aryl sulfonamide derivatives. Its 2-aminophenyl handle allows rapid diversification via amide coupling, sulfonylation, or reductive amination. The dichlorocyclopropyl group remains unchanged during these transformations, providing a conserved chemotype across the library [1].

Inappropriate as mGluR5 Tool Compound

This compound should NOT be procured as a substitute for the mGluR5 negative allosteric modulator ADX-10059 (Raseglurant). Despite erroneous listings on some vendor sites, N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide is structurally distinct from Raseglurant (molecular formula C15H13FN2) and has no published mechanism of action at mGluR5. Users requiring a validated mGluR5 NAM must source authentic Raseglurant from a reputable supplier [2].

Procurement Based on Structural Uniqueness

A legitimate procurement scenario is when a research group needs a sulfonamide fragment with a dichlorocyclopropyl substituent that is not commercially available elsewhere, or when they require a specific molecular weight for use as an internal standard or impurity marker. In such cases, the compound's availability from Enamine (EN300-42875) and other vendors provides a practical procurement option, even in the absence of biological activity data [1].

Application
Selection Property
Validation Focus
Fragment-based lead discovery with halogenated cyclopropyl
gem-dichlorocyclopropyl substitution
Halogen bonding or hydrophobic pocket exploration
Targeted sulfonamide library synthesis
ortho-aminophenyl derivatization handle
Conserved chemotype verification
mGluR5 negative allosteric modulation research
Structural mismatch with known mGluR5 NAMs
Independent target validation required
Procurement based on structural uniqueness
Distinct MW and elemental composition
Identity confirmation (CoA specification)
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